N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

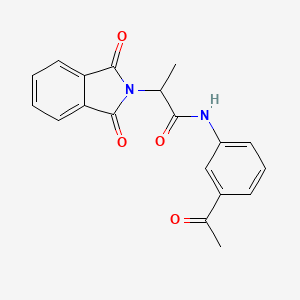

N-(3-Acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a phthalimide-derived compound characterized by a propanamide backbone linking a 3-acetylphenyl group to a 1,3-dioxoisoindol-2-yl moiety.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-11(17(23)20-14-7-5-6-13(10-14)12(2)22)21-18(24)15-8-3-4-9-16(15)19(21)25/h3-11H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOGSRQLZRQIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

Acylation of the Phenyl Group: The acetyl group can be introduced to the phenyl ring via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Amide Bond Formation: The final step involves the coupling of the acetylphenyl group with the isoindoline-1,3-dione moiety through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The isoindoline-1,3-dione moiety can be reduced to isoindoline under reducing conditions.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can involve binding to the active site of an enzyme or interacting with receptor proteins on cell surfaces.

Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which determine its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural Variations and Key Features

The compound is compared to structurally related phthalimide derivatives, focusing on substituents, spacer groups, and functional modifications (Table 1).

Table 1. Structural and Functional Comparison of Phthalimide Derivatives

Physicochemical and Spectroscopic Properties

- Melting Points : The acetylthienyl derivative (3b) exhibits a melting point of 208–212°C, higher than simpler acetamide derivatives (e.g., N-ethyl analogs: ~150–160°C), likely due to increased molecular rigidity .

- IR Spectroscopy : The phthalimide carbonyl stretches (1773–1693 cm⁻¹) are consistent across derivatives, while substituents like thiophene or thiazole introduce additional peaks (e.g., 1635 cm⁻¹ in 3b for C=S/C=N) .

Pharmacokinetic Considerations

- Metabolic Stability : Difluoromethoxy groups () resist oxidative metabolism, extending half-life relative to methoxy or hydroxy analogs .

Q & A

Q. What are the critical steps in synthesizing N-(3-acetylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide?

The synthesis involves a multi-step process:

- Step 1 : Formation of the isoindole-1,3-dione core via cyclization or condensation reactions.

- Step 2 : Introduction of the propanamide side chain through nucleophilic acyl substitution or coupling reactions.

- Step 3 : Functionalization of the phenyl ring with an acetyl group using Friedel-Crafts acylation or similar methods. Key parameters include temperature control (±2°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric precision to avoid side reactions. Yield optimization requires purification via column chromatography or recrystallization .

Q. What structural features influence the compound’s reactivity and biological activity?

The compound’s structure includes:

- Isoindole-1,3-dione moiety : Electron-withdrawing groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes.

- 3-Acetylphenyl group : Modulates lipophilicity and π-π stacking potential, impacting membrane permeability.

- Propanamide linker : Provides conformational flexibility for target binding. These features collectively affect solubility (moderate in DMSO, poor in water) and stability under physiological conditions .

Q. How can researchers characterize this compound’s purity and structure?

Essential techniques include:

- NMR spectroscopy : Confirm regiochemistry (e.g., δ 7.8–8.2 ppm for isoindole protons).

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (theoretical m/z: 297.31).

- HPLC : Assess purity (>95% for biological assays).

- X-ray crystallography (if crystalline): Resolve 3D conformation for docking studies .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 30–40% through uniform heating .

- Catalyst optimization : Use Pd/C or Cu(I) for selective coupling reactions.

- Solvent screening : Switch from DMF to acetonitrile to reduce decomposition in acidic conditions. Monitor intermediates via TLC or inline IR spectroscopy for real-time adjustments .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?

- Standardize assay conditions : Control variables like serum concentration, passage number, and incubation time.

- Mechanistic profiling : Use kinome-wide screening or thermal shift assays to identify off-target effects.

- Metabolic stability testing : Assess cytochrome P450 interactions to explain potency differences in vitro vs. in vivo .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core modifications : Replace isoindole-1,3-dione with phthalimide (less steric hindrance) or quinazoline (enhanced π-stacking).

- Side-chain variations : Test methyl or trifluoromethyl groups at the acetylphenyl position to tune hydrophobicity.

- Bioisosteric replacement : Substitute the propanamide linker with sulfonamide for improved metabolic stability. A comparative SAR table is provided below:

| Derivative | Structural Change | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Parent compound | None | 12.5 (HeLa) | |

| N-(4-acetylphenyl)-analog | Acetyl group position change | 8.7 (HeLa) | |

| Sulfonamide variant | Propanamide → sulfonamide | 18.3 (HeLa) |

Q. How to design experiments to elucidate the compound’s mechanism of action?

- Target deconvolution : Use affinity chromatography with a biotinylated probe to pull down binding proteins.

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.

- Molecular dynamics simulations : Model interactions with suspected targets (e.g., kinases, GPCRs) using docking software (AutoDock Vina). Validate findings with CRISPR knockouts or siRNA silencing of candidate targets .

Methodological Notes

- Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays).

- Scalability : Transition from batch to flow chemistry for gram-scale synthesis while maintaining >90% purity .

- Ethical compliance : Adhere to OECD guidelines for in vivo testing if applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.